molecular formula C11H13ClN2O B5686743 N-(3-chlorophenyl)pyrrolidine-1-carboxamide CAS No. 35640-07-4

N-(3-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B5686743
CAS No.: 35640-07-4
M. Wt: 224.68 g/mol
InChI Key: OGFAKZKTOPZPFP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyrrolidine-1-carboxamide is a chemical compound that features a pyrrolidine ring attached to a 3-chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-chloroaniline with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrrolidine-1-carboxamide
  • N-(2-chlorophenyl)pyrrolidine-1-carboxamide
  • N-(3-bromophenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(3-chlorophenyl)pyrrolidine-1-carboxamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-chlorophenyl group provides specific steric and electronic properties that can affect the compound’s interaction with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

N-(3-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFAKZKTOPZPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35640-07-4
Record name N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
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